B1575375 MLH3 protein, partial (135-151)

MLH3 protein, partial (135-151)

Cat. No.: B1575375
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Description

Significance of MutL Homologs in Eukaryotic Genome Maintenance

MutL homologs are a conserved family of proteins essential for the DNA mismatch repair (MMR) pathway in eukaryotes. wikipedia.orgnih.gov This pathway corrects errors that occur during DNA replication, such as base-base mismatches and small insertions or deletions. tandfonline.comrug.nl The process is initiated by MutS homologs that recognize the mismatch, followed by the recruitment of MutL homolog complexes which mediate the subsequent steps of excision and resynthesis of the corrected DNA strand. nih.govnih.gov

In mammals, there are several MutL homologs, including MLH1, PMS2, PMS1, and MLH3, which form heterodimers to carry out their functions. nih.govtandfonline.com The primary MutL complex for MMR is the MLH1-PMS2 heterodimer, known as MutLα. pnas.org However, other complexes, such as MLH1-MLH3 (MutLγ), also contribute to MMR, albeit to a lesser extent. pnas.orgresearchgate.net The functional redundancy and specific roles of these different MutL complexes are areas of active investigation. nih.gov Defects in MMR genes, including the MutL homologs, are associated with a predisposition to certain types of cancer, most notably hereditary nonpolyposis colorectal cancer (HNPCC). wikipedia.orgresearchgate.net

Overview of MLH3 Protein's Dual Role in DNA Repair and Recombination

The MLH3 protein, a member of the MutL family, exhibits a fascinating dual functionality, participating in both DNA mismatch repair and meiotic recombination. wikipedia.orgmaayanlab.cloud

Perhaps more prominently, MLH3 is critical for meiotic recombination, the process that generates genetic diversity during the formation of gametes. wikipedia.org During meiosis, homologous chromosomes exchange genetic material through a process called crossing over, which requires the formation and resolution of structures known as Holliday junctions. wikipedia.org The MLH1-MLH3 heterodimer is essential for the resolution of these junctions to form crossovers. wikipedia.orgpnas.org This function is underscored by the observation that mice lacking MLH3 are sterile due to failures in meiotic progression. nih.gov The endonuclease activity of MLH3 is crucial for this process, as it is thought to make the necessary DNA strand breaks to resolve the Holliday junctions. wikipedia.orgpnas.org

Academic Context of Studying Specific Protein Segments within MLH3

To fully comprehend the function of a large, multi-domain protein like MLH3, researchers often dissect it into smaller, more manageable segments for detailed analysis. This approach allows for the attribution of specific functions to distinct regions of the protein.

While direct research on the specific 17-amino acid segment from position 135 to 151 of the MLH3 protein is not prominently available in public databases, the rationale for studying such a fragment lies in the established principles of protein biochemistry and molecular biology. The function of a protein is dictated by its three-dimensional structure, which is in turn determined by its amino acid sequence. Specific linear sequences of amino acids often fold into distinct functional domains or motifs.

The human MLH3 protein is comprised of several domains, including an N-terminal ATPase domain, a transducer domain, and a C-terminal domain that facilitates interaction with MLH1. ontosight.ainih.gov The region encompassing amino acids 135-151 falls within a broader area of the protein whose specific function is not yet fully elucidated, making it a potential region of interest. Investigating such a segment could reveal:

Novel Interaction Sites: This region could be part of a previously uncharacterized binding site for other proteins involved in DNA repair or recombination.

Regulatory Function: This partial sequence could be involved in regulating the enzymatic activity of MLH3, perhaps through post-translational modifications.

One of the key areas of uncertainty is the precise mechanism by which the different MutL complexes, including MutLγ, are recruited to specific types of DNA lesions. While it is known that MLH1-MLH3 interacts with the MSH2-MSH3 complex (MutSβ), the molecular details of this interaction and how it dictates the repair of certain mismatches are not fully understood. tandfonline.com

Furthermore, the regulation of MLH3's endonuclease activity is a critical open question. The enzymatic activity must be tightly controlled to prevent unwanted DNA damage. nih.gov While some structural insights into the endonuclease domain have been gained, the allosteric regulation by ATP binding and the influence of interacting proteins are still being unraveled. pnas.orgnih.gov

Finally, while the C-terminal domain is known to be crucial for the interaction with MLH1, the specific contributions of other regions of the protein to the stability and function of the MutLγ heterodimer are not fully mapped. nih.govpnas.org The precise roles of the transducer domain and the unstructured linker regions in coordinating the various steps of MMR and meiotic recombination remain active areas of research. nih.govnih.gov

Properties

sequence

KLLSSTLIPPLEITVTE

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

MLH3 protein, partial (135-151)

Origin of Product

United States

Molecular Architecture and Domain Specific Research of Mlh3 Protein

N-Terminal ATPase Domain and Functional Implications

The N-terminal region of MLH3, like other MLH proteins, contains a conserved ATPase domain that is critical for its function. nih.govnih.gov This domain belongs to the GHKL (gyrase, Hsp90, histidine kinase, MutL) superfamily of ATPases, which are known to couple ATP binding and hydrolysis to significant conformational changes. nih.gov

The N-termini of both MLH3 and its partner protein, MLH1, feature conserved Walker motifs, which are essential for ATP binding and hydrolysis. biorxiv.org Research on human MutLγ has shown that ATP hydrolysis is necessary for the maximal stimulation of its DNA cleavage activity. biorxiv.org While both subunits possess ATPase capabilities, studies indicate a functional asymmetry. The integrity of the ATPase domain of MLH1 appears to be more critical in promoting the nuclease activity of the MutLγ complex than the ATPase domain of MLH3 itself. biorxiv.org However, other studies in yeast suggest that ATP hydrolysis by both MLH1 and MLH3 is important for their functions in both meiosis and mismatch repair. nih.gov This process is metal-dependent, though some studies have found that the endonuclease activity of the purified Mlh1-Mlh3 complex is not directly stimulated by ATP under certain in-vitro conditions, highlighting the complex regulation of its functions. nih.gov

The binding and hydrolysis of ATP by the N-terminal domains induce significant, asymmetric conformational changes within the MutLγ heterodimer. nih.govnih.gov Techniques such as limited proteolysis and atomic force microscopy have provided evidence for these ATP-driven structural shifts. nih.govnih.gov Upon binding ATP or ADP, the N-terminal domains can undergo large movements that may bring them into close proximity with the C-terminal domains. nih.gov These conformational changes are thought to be a key regulatory mechanism, modulating the protein's interaction with DNA and other protein partners, and ultimately controlling the downstream enzymatic activities. nih.govcornell.edu

Table 1: Summary of Research Findings on MLH3 ATPase Domain Mutants in S. cerevisiae

This table summarizes the effects of specific mutations within the highly conserved ATPase domain of yeast Mlh3, demonstrating the importance of ATP binding and hydrolysis for its biological roles.

mlh3 AlleleMutation DetailsMeiotic Function (Spore Viability)Mismatch Repair (MMR) FunctionKey FindingSource
mlh3-G90AGlycine to AlanineSeverely reducedDefectiveATP binding is crucial for both meiotic and MMR functions. nih.gov
mlh3-K92RLysine to ArginineSeverely reducedDefectiveATP binding is crucial for both meiotic and MMR functions. nih.gov
mlh3-D263AAspartic Acid to AlanineModerately reducedPartially defectiveSuggests a role for this residue in coordinating with Mg2+ during ATP hydrolysis. nih.gov
mlh3-N265AAsparagine to AlanineSeverely reducedDefectiveHighlights the critical nature of this residue in the ATPase catalytic mechanism. nih.gov

C-Terminal Endonuclease Domain and Catalytic Activity

The C-terminal domain (CTD) of the MLH3 subunit houses the endonuclease active site, which is responsible for the DNA cleavage activity of the MutLγ complex. nih.govnih.gov This catalytic function is indispensable for its role in resolving meiotic recombination intermediates. nih.gov

The endonuclease function of MLH3 is dependent on a conserved metal-binding motif, DQHA(X)₂E(X)₄E, located within its C-terminal domain. nih.govbiorxiv.orgportlandpress.com Mutations within this motif abolish the DNA cleavage activity, confirming that this activity is intrinsic to the MutLγ heterodimer. nih.govbiorxiv.org For instance, a single point mutation in this catalytic domain in mice (Mlh3DN/DN) results in a catalytically inactive protein, leading to severe defects in crossover formation and infertility, even though the mutant complex can still assemble and localize to chromosomes. nih.gov

Structural studies have revealed that the extreme C-terminus of the MLH1 partner protein contributes directly to the formation of the MLH3 endonuclease site, a feature also seen in the MutLα (MLH1-PMS2) complex. nih.govpnas.org Interestingly, biochemical analyses suggest that yeast Mlh1-Mlh3 does not function as a canonical structure-specific endonuclease that recognizes and cleaves a specific DNA structure like a Holliday junction directly. plos.orgharvard.edu Instead, its endonuclease activity is dependent on its ability to form a polymer on a DNA substrate. plos.org This polymerization is thought to activate the complex, enabling it to introduce nicks into the DNA. plos.orgharvard.edu This model is supported by observations that the enzyme is more active on larger DNA substrates that can accommodate polymer formation. plos.org

The endonuclease activity of MutLγ is tightly regulated by a number of protein co-factors. During meiosis, its activity is directly stimulated by the MutSγ (MSH4-MSH5) complex, which binds to branched recombination intermediates and helps stabilize the MutLγ ensemble on DNA. nih.govresearchgate.net The activity is further enhanced by the presence of Exonuclease 1 (EXO1), Proliferating Cell Nuclear Antigen (PCNA), and Replication Factor C (RFC). nih.govresearchgate.net This entire protein ensemble (MutLγ–MutSγ–EXO1–RFC–PCNA) is believed to process meiotic intermediates by nicking double-stranded DNA adjacent to Holliday junctions, rather than acting as a classical resolvase that cleaves the junction itself. nih.gov

In the context of triplet repeat expansions, a process linked to several neurological diseases, the endonuclease activity of human MutLγ is stimulated by a different partner, the MutSβ (MSH2-MSH3) complex. pnas.orgnih.gov This activation is dependent on the presence of a DNA loop structure, and the resulting DNA cleavage initiates the expansion event. pnas.orgnih.gov Furthermore, ATP hydrolysis by the N-terminal domains is also a key regulatory input, promoting the nuclease function of the C-terminal domain. biorxiv.org

Table 2: Key Protein Co-factors Regulating MLH3 Endonuclease Activity

This table outlines the primary protein partners that modulate the catalytic activity of the MLH1-MLH3 (MutLγ) complex in different cellular contexts.

Co-factor ComplexInteracting Partner(s)Cellular ProcessFunctionSource
MutSγ MSH4-MSH5Meiotic RecombinationBinds branched DNA intermediates; directly stimulates MutLγ endonuclease activity. nih.govresearchgate.net
EXO1 Exonuclease 1Meiotic RecombinationFurther stimulates MutLγ activity, but only in the presence of MutSγ. nih.govresearchgate.net
PCNA / RFC Proliferating Cell Nuclear Antigen / Replication Factor CMeiotic RecombinationAct as additional components of the nuclease ensemble, triggering crossing-over. nih.gov
MutSβ MSH2-MSH3Triplet Repeat ExpansionPromotes MutLγ endonuclease activity on loop-containing DNA structures. pnas.orgnih.gov

Interdomain Linker Regions and Their Significance

Research in yeast has demonstrated that these linker domains contain key DNA-binding surfaces. nih.gov Specifically, hydroxyl radical footprinting experiments revealed that the primary contacts for Holliday junction substrates are located within the linker regions of the MutLγ complex. nih.gov In contrast, contacts with single-stranded DNA were mapped to both the linkers and the N-terminal ATPase domains. nih.gov

Crucially, these linkers appear to confer functional specificity. Genetic studies have shown that mutations within the Mlh1 linker domain can lead to a deficiency in mismatch repair while having little to no effect on meiotic recombination. nih.gov This demonstrates that the linker regions play a direct role in determining the substrate specificity of the complex and can separate its distinct biological functions. The N-terminal and linker regions also cooperate with the C-terminal domain to enable specific and high-affinity recognition of Holliday junction structures. nih.gov

Role of Flexible Linkers in MLH3 Protein Conformation and Function

While the specific amino acid sequence 135-151 of the MLH3 protein is not extensively characterized in isolation, it falls within the predicted flexible linker region that connects the N-terminal ATPase domain and the C-terminal endonuclease and dimerization domain. nih.gov The flexibility imparted by such linkers is thought to be essential for the large-scale conformational changes that MLH proteins undergo. cornell.edu These movements are necessary to accommodate interactions with other proteins and DNA, and to properly position the catalytic domains for their functions in DNA repair and recombination. cornell.edunih.gov The length and composition of these linkers can influence the stability and folding of the protein, allowing for the correct orientation of the functional domains. arvysproteins.com

Mechanistic Coupling Between MLH3 Domains

The N-terminal and C-terminal domains of MLH3 are mechanistically coupled, meaning their activities are coordinated. The N-terminal domain possesses ATPase activity, which is thought to regulate the conformational changes of the entire complex. nih.gov The C-terminal domain is responsible for dimerization with MLH1 and contains the endonuclease active site, which is crucial for DNA cleavage. nih.govpnas.org

Studies on MLH proteins suggest that ATP binding and hydrolysis at the N-terminal domain induce conformational changes that are transmitted through the protein, likely via the flexible linker, to the C-terminal domain, thereby regulating its endonuclease activity. cornell.edu This allosteric regulation ensures that the DNA cutting function of the MLH3-MLH1 heterodimer is tightly controlled and activated only at the appropriate time and place, such as at a DNA mismatch or a meiotic crossover site. nih.gov Research has identified specific positions in both the N-terminal and C-terminal domains of Mlh3 that likely contribute to the correct positioning of these domains relative to each other. pnas.orgnih.gov

Oligomerization Interfaces and Higher-Order Complex Formation

The ability of MLH3 to form complexes with other proteins is central to its function. This includes the formation of a heterodimer with MLH1 and the subsequent assembly into larger complexes.

Structural Determinants of MLH3-MLH1 Heterodimerization

The primary interaction partner of MLH3 is MLH1, and they form an obligatory heterodimer known as MutLγ. nih.govpnas.org This dimerization is mediated by their respective C-terminal domains (CTDs). nih.govpnas.org The core of this interface is a highly conserved four-strand β-sheet from each protein that comes together to form a stable structure. nih.gov

Another critical aspect of the MLH1-MLH3 interaction involves the very end of the MLH1 C-terminus, which directly participates in forming the endonuclease active site of MLH3. nih.govpnas.org This structural arrangement highlights the intimate and essential nature of the heterodimerization for the enzymatic function of the complex. Mutations in the C-terminal region of MLH1 can disrupt its interaction with MLH3 and abolish its function in both MMR and meiosis. researchgate.net

Interacting DomainsKey Structural FeaturesFunctional Significance
MLH3 C-Terminal Domain & MLH1 C-Terminal DomainFour-strand β-sheet from each protein. nih.govForms the core of the heterodimerization interface. nih.gov
MLH1 Extreme C-Terminus & MLH3 Endonuclease SiteThe final amino acids of MLH1 contribute to the catalytic site of MLH3. nih.govpnas.orgEssential for the endonuclease activity of the MutLγ complex. nih.govpnas.org

Formation of Higher-Order MLH3-Containing Complexes

The MLH3-MLH1 heterodimer (MutLγ) does not act in isolation. It assembles into larger, higher-order complexes, a process that appears to be crucial for its function, particularly in meiotic crossover formation. nih.govpnas.orgnih.gov Crystal structures of the MutLγ CTD have revealed that the heterodimers can assemble into filament-like structures. nih.govpnas.org Mutations at the interfaces of these higher-order assemblies have been shown to reduce crossover formation, suggesting that these superstructures are functionally important. nih.gov

Furthermore, the endonuclease activity of MLH1-MLH3 is activated by the formation of polymers on DNA. nih.gov At low concentrations, the complex forms small clusters on DNA, but at higher, more active concentrations, it forms large, condensed protein-DNA clusters. nih.gov This suggests that the multimerization of MLH1-MLH3 on a DNA substrate is a key step in licensing its endonuclease activity. nih.gov In the context of MMR, the Msh2-Msh3 complex can stimulate the endonuclease activity of Mlh1-Mlh3, indicating a functional interaction and the formation of a larger repair complex. nih.gov

Complex TypeKey FeaturesFunctional Role
MLH1-MLH3 FilamentsObserved in crystal structures, formed by the assembly of MutLγ heterodimers. nih.govpnas.orgThought to be important for meiotic crossover formation. nih.gov
MLH1-MLH3 Polymers on DNAFormation of large, condensed protein-DNA clusters at higher protein concentrations. nih.govActivates the endonuclease function of the complex. nih.gov
MLH1-MLH3 and Msh2-Msh3 ComplexMsh2-Msh3 stimulates the endonuclease activity of Mlh1-Mlh3. nih.govFacilitates DNA mismatch repair. nih.gov

Functional Dissection of Mlh3 Protein in Dna Mismatch Repair Pathways

Role of MutLγ (MLH1-MLH3) in DNA Mismatch Recognition and Repair

The MutLγ complex, composed of MLH1 and MLH3, is a crucial component of the DNA mismatch repair machinery. mdpi.comnih.gov While the MutLα complex (MLH1-PMS2 in humans) is the primary endonuclease in MMR, MutLγ plays a significant, albeit sometimes minor, role, particularly in the repair of specific types of DNA lesions. mdpi.comnih.govresearchgate.net It possesses a latent endonuclease activity, meaning it can nick DNA strands, which is a critical step in the excision of mismatched nucleotides. nih.govnih.govnih.govpnas.org This enzymatic function is essential for its roles in both meiosis and DNA mismatch repair. nih.govnih.gov

Substrate Specificity of MLH1-MLH3 in DNA Mismatch Repair

The MutLγ complex exhibits a degree of preference for certain types of DNA mismatches. While MutLα (MLH1-PMS2) primarily handles base-base mismatches and small insertion/deletion loops (IDLs), MutLγ, in conjunction with the MSH2-MSH3 complex (MutSβ), is particularly involved in the repair of larger IDLs. nih.govresearchgate.net Research in yeast has shown that Mlh1-Mlh3 has a moderate preference for binding to DNA substrates containing a loop mismatch compared to perfectly matched DNA. nih.gov In humans, MutLγ's endonuclease activity is stimulated by MutSβ in the presence of a DNA loop, and it specifically nicks the DNA strand opposite the loop. nih.govpnas.orgnih.gov This targeted nicking is a key step in initiating the repair process for these types of lesions. nih.govpnas.org

Biochemical studies have further illuminated the substrate preferences of MutLγ. It displays a binding preference for branched DNA structures, such as Holliday junctions and insertion/deletion loop mismatches. plos.orgnih.gov However, it does not cleave these structures directly in the way that Holliday junction resolvases do. plos.orgnih.gov This suggests a more nuanced role in recognizing and processing these structures within the broader context of the MMR pathway.

Contribution to Insertion-Deletion Loop (IDL) Repair

The involvement of MutLγ is particularly notable in the repair of insertion-deletion loops (IDLs). These are DNA structures that can arise from the slippage of DNA polymerase during the replication of repetitive sequences. The MSH2-MSH3 complex (MutSβ) is the primary sensor for these larger loops. nih.gov Once MutSβ recognizes and binds to an IDL, it recruits and activates MutLγ. mdpi.comresearchgate.net

The endonuclease activity of human MutLγ, stimulated by MutSβ, is directed to the strand opposite the deletion loop. mdpi.comresearchgate.net This specific nicking action creates an entry point for downstream exonucleases to remove the incorrect DNA segment, which is then re-synthesized correctly. mdpi.comresearchgate.net This specialized function highlights a division of labor among the different MutL complexes, with MutLγ playing a crucial role in maintaining the integrity of genomic regions prone to IDL formation. In yeast, the Mlh1-Mlh3 complex also facilitates the binding of Msh2-Msh3 to IDLs. nih.gov

Interplay with MutS Heterodimers (MSH2-MSH3, MSH2-MSH6)

The function of MutLγ is intricately linked to the activity of the MutS heterodimers, which are responsible for the initial recognition of DNA mismatches. The two main MutS complexes in eukaryotes are MutSα (MSH2-MSH6) and MutSβ (MSH2-MSH3). nih.gov While MutSα primarily recognizes base-base mismatches and small IDLs, MutSβ specializes in recognizing larger IDLs. nih.gov

Molecular Mechanisms of MutLγ-MutS Interaction

The interaction between MutLγ and MutSβ is a critical step in the repair of large IDLs. After MutSβ binds to a mismatch, it recruits MutLγ to the site. mdpi.comresearchgate.net This interaction is not merely a simple docking event; it leads to the activation of MutLγ's latent endonuclease activity. nih.govnih.govpnas.org Studies have shown that the presence of MutSβ and a loop-containing DNA substrate significantly promotes the DNA nicking activity of human MutLγ. nih.govpnas.orgnih.gov

Interestingly, the interaction between yeast Mlh1-Mlh3 and Msh2-Msh3 appears to enhance the binding of Msh2-Msh3 to loop mismatches, although this does not result in a stable supershifted complex in gel shift assays, as is seen with MutSα and MutLα. nih.gov This suggests a transient or dynamic interaction that is nonetheless crucial for the proper function of the repair machinery. The N-terminal domain of MLH1 has been identified as a key region for the interaction with MutSα. nih.gov

Sequential Events in Mismatch Repair Recruitment

The process of mismatch repair is a highly ordered sequence of events. In the context of large IDL repair, the sequence is as follows:

Mismatch Recognition: The MutSβ (MSH2-MSH3) heterodimer identifies and binds to the insertion-deletion loop in the DNA. nih.gov

Recruitment of MutLγ: The DNA-bound MutSβ complex then recruits the MutLγ (MLH1-MLH3) heterodimer to the site of the mismatch. mdpi.comresearchgate.net In E. coli, the recruitment of the MutL homodimer is an ATP-dependent process that causes a conformational change in MutS, allowing it to act as a sliding clamp. nih.govnih.gov

Activation of Endonuclease Activity: The interaction with MutSβ and the mismatched DNA activates the latent endonuclease activity of MutLγ. nih.govnih.govpnas.org

Strand Nicking: MutLγ introduces a nick in the strand opposite the IDL, providing a crucial entry point for the subsequent steps of the repair process. nih.govpnas.orgnih.gov

This cascade of events ensures that the repair machinery is precisely targeted to the site of the DNA error.

Downstream Effectors and Excision Mechanisms

Following the nicking of the DNA by MutLγ, a series of downstream factors are recruited to complete the repair process. The nick created by MutLγ serves as a signal for exonucleases to begin the process of excising the mismatched DNA.

In the general MMR pathway, after the strand is nicked, a helicase (like UvrD in E. coli) unwinds the DNA, and exonucleases (such as RecJ, ExoI, or ExoVII) digest the error-containing strand. wikipedia.org The resulting single-stranded gap is then filled in by a DNA polymerase, and the final nick is sealed by a DNA ligase. nih.gov While the specific downstream effectors for the MutLγ-dependent pathway are not as fully characterized as the main MutLα pathway, the general mechanism is thought to be similar. The process requires the coordinated action of these proteins to ensure the accurate removal of the mismatch and the restoration of the correct DNA sequence.

Coordination with Exonucleases in DNA Mismatch Excision (e.g., EXO1)

The catalytic activity of the MLH1-MLH3 complex is fundamentally linked to the action of exonucleases, such as Exonuclease 1 (EXO1), to carry out the excision of the mismatched DNA segment. The MLH1-MLH3 heterodimer functions as an endonuclease, creating a single-strand break or "nick" in the DNA backbone near the mismatch. nih.gov This nick serves as a crucial entry point for exonucleases to begin their work.

In the context of meiotic recombination in budding yeast, which shares conserved pathways with humans, EXO1 has been shown to be important for crossover formation, a process where MLH1-MLH3 is also central. pnas.org Research indicates that EXO1's role is not solely dependent on its nuclease activity; it also appears to function as a scaffold protein, an activity that relies on its direct interaction with the MLH1 subunit of the MLH1-MLH3 complex. pnas.orgbiorxiv.org This interaction is critical for the proper function of the meiotic resolvase complex. researchgate.net

Studies have demonstrated that the endonuclease activity of MLH1-MLH3 can be stimulated by other factors involved in MMR. For instance, the Msh2-Msh3 complex, which is responsible for recognizing insertion/deletion mismatches, has been shown to stimulate the endonuclease activity of MLH1-MLH3. nih.govnih.gov This stimulation is essential for the subsequent recruitment and action of exonucleases. The coordination between the initial recognition of the mismatch by MSH complexes, the nicking by the MLH1-MLH3 endonuclease, and the subsequent excision by exonucleases like EXO1 represents a tightly regulated cascade of events to ensure the precise removal of the erroneous DNA segment. nih.gov

Complex/Protein Function in Mismatch Excision Interaction Partners
MLH1-MLH3 Endonuclease activity; creates a nick in the DNA strand near the mismatch.MSH2-MSH3, EXO1
EXO1 5'-3' exonuclease activity; excises the DNA segment containing the mismatch. Also has a structural/scaffolding role.MLH1
MSH2-MSH3 Recognizes insertion/deletion loop mismatches and stimulates MLH1-MLH3 endonuclease activity.MLH1-MLH3

Role in DNA Resynthesis and Ligation

Following the excision of the mismatched DNA by exonucleases, the resulting single-strand gap must be filled in with the correct nucleotides and sealed to restore the integrity of the DNA duplex. This process involves two main enzymatic activities: DNA synthesis by a DNA polymerase and the final sealing of the phosphodiester backbone by a DNA ligase.

The role of the MLH3 protein in this phase of MMR is primarily indirect. The nick created by the MLH1-MLH3 endonuclease is the critical signal that sets the stage for the subsequent repair activities. nih.gov Once the exonuclease has removed the mismatched segment, the resulting gap provides a primer-template junction that is recognized by a replicative DNA polymerase, such as DNA polymerase delta. youtube.com The polymerase then synthesizes a new stretch of DNA using the intact complementary strand as a template.

After the gap has been filled by the DNA polymerase, a final nick remains in the phosphodiester backbone. This nick is recognized and sealed by a DNA ligase, such as DNA ligase I, completing the repair process. youtube.comnih.gov While MLH3 is not directly involved in the enzymatic activities of DNA synthesis or ligation, its initial endonuclease function is an indispensable prerequisite for these final steps in the MMR pathway. researchgate.net The entire process, from mismatch recognition to final ligation, is a highly coordinated sequence of events designed to efficiently and accurately correct errors in the genetic code. youtube.com

Process Key Enzymes Role in MMR
DNA Resynthesis DNA Polymerase (e.g., Pol δ)Fills the gap created by exonuclease excision using the complementary strand as a template.
DNA Ligation DNA Ligase (e.g., Ligase I)Seals the final nick in the phosphodiester backbone to complete the repair.

Mlh3 Protein in Meiotic Recombination and Chromosome Dynamics

Promotion of Meiotic Crossover Formation

The formation of crossovers is a cornerstone of meiosis, required in most organisms to physically link homologous chromosomes, thereby facilitating their proper segregation at the first meiotic division. nih.govplos.org The MLH1-MLH3 complex is a key player in the major pathway that produces interference-sensitive crossovers, which accounts for the vast majority of these exchange events in yeast and mammals. biorxiv.orgwesleyan.edumdpi.com

Genetic and biochemical studies have established that the MLH1-MLH3 heterodimer functions as an endonuclease, an enzyme that can cut DNA strands. wikipedia.orgnih.gov This activity is central to its meiotic function: resolving double Holliday junction (dHJ) intermediates exclusively into crossover products. wikipedia.orgnih.govplos.org A dHJ is a complex four-stranded DNA structure that links homologous chromosomes at the site of recombination.

The mechanism of MLH1-MLH3 is distinct from canonical Holliday junction resolvases. harvard.edu Key findings include:

Endonuclease Activity: The MLH3 subunit contains a conserved DQHA(X)₂E(X)₄E metal-binding motif that is essential for its endonuclease activity. mdpi.comnih.gov Mutations in this motif abolish the enzyme's cutting ability and lead to severe defects in meiotic crossing over, similar to a complete deletion of the MLH3 gene. nih.govmdpi.com

Single-Strand Nicking: The MLH1-MLH3 complex introduces single-strand breaks, or "nicks," in supercoiled double-stranded DNA. wikipedia.orgnih.gov It is proposed that through a coordinated process, it asymmetrically nicks the two junctions of a dHJ to ensure a crossover outcome. wesleyan.edu

Polymer Formation: Evidence suggests that MLH1-MLH3 does not act as a simple monomer. Instead, it forms polymers along the DNA, and this polymerization is required to activate its endonuclease function. harvard.eduplos.org This model proposes that an activated polymer of MLH1-MLH3, positioned by other meiotic proteins, is responsible for cleaving the dHJ. harvard.eduplos.org

Stimulation by Other Factors: The endonuclease activity of MLH1-MLH3 can be stimulated by the MSH2-MSH3 complex, another mismatch repair factor. plos.orgnih.gov This suggests a coordinated action and complex interplay of various proteins to ensure the precise resolution of recombination intermediates. nih.gov

Crossover interference is a genetic phenomenon where the occurrence of one crossover event reduces the likelihood of another crossover forming nearby. nih.govnih.gov This process ensures that crossovers are widely and evenly spaced along the chromosomes, which is important for proper segregation. The MLH1-MLH3 complex is a central component of the pathway that generates these interference-dependent crossovers. nih.govnih.govoup.com In contrast, a second, minor pathway mediated by endonucleases like MUS81-MMS4 produces crossovers that are not subject to interference. nih.gov In yeast, the MLH1-MLH3 pathway accounts for 75-85% of all crossovers, highlighting its importance in governing the landscape of meiotic exchange. mdpi.com The precise mechanism by which MLH1-MLH3 contributes to interference is thought to involve the asymmetric loading and action of the protein complexes on the chromosome axis. nih.gov

Interaction with Meiosis-Specific Proteins

The function of MLH3 during meiosis is not performed in isolation. It is part of a larger, coordinated protein machinery that ensures recombination intermediates are processed correctly. Its interactions with other meiosis-specific proteins, particularly the ZMM group, are critical for its role.

The ZMM proteins (which include Zip1-4, Spo16, Mer3, and MSH4-MSH5) are a group of factors essential for the formation of interference-sensitive crossovers. pnas.org The MSH4-MSH5 heterodimer, known as MutSγ, is particularly important. It is believed to stabilize early recombination intermediates, such as single-end invasions and double Holliday junctions, licensing them for a crossover fate. nih.govnih.govbiorxiv.org

Multiple lines of evidence demonstrate a direct interaction between the MLH1-MLH3 and MSH4-MSH5 complexes:

In mammalian meiotic cells, MLH3 co-immunoprecipitates with MSH4, indicating they are part of the same protein complex. oup.com

Yeast two-hybrid assays and co-immunoprecipitation studies in meiotic yeast cells have also confirmed a physical interaction between MLH3 and MSH4. nih.govnih.gov

Cytological studies in mouse spermatocytes show that the localization of MLH1-MLH3 foci on meiotic chromosomes occurs at sites previously marked by MSH4-MSH5. mdpi.com The number of MSH4-MSH5 foci decreases as MLH3 foci appear during the pachytene stage of meiosis, suggesting a sequential action where MutSγ stabilizes an intermediate that MutLγ then resolves. mdpi.combiorxiv.org

This interaction is thought to be crucial for recruiting and correctly positioning the MLH1-MLH3 endonuclease at the designated crossover sites, reinforcing the decision to form a crossover. nih.gov

Table 1: Evidence for Interaction between MLH3 and ZMM Proteins
Interacting ProteinOrganismMethod of DetectionKey FindingReference
MSH4MouseCo-immunoprecipitationMSH4 is co-immunoprecipitated with MLH3 from meiotic cell extracts. oup.com
MSH4HumanIn vitro interaction assaysHuman MLH3 isoforms interact directly with the hMSH4 protein. oup.com
MSH4Yeast (S. cerevisiae)Co-immunoprecipitationMlh3 co-immunoprecipitates with Msh4. nih.gov
Sgs1 (A ZMM-associated helicase)Yeast (S. cerevisiae)ImmunoprecipitationMlh3 interacts with the Sgs1 helicase in meiotic cells. nih.gov

MLH3 plays a critical role in determining the fate of recombination intermediates. After a DNA double-strand break initiates recombination, the cell must decide whether to repair it as a non-crossover (NCO) or a crossover (CO). In the absence of functional MLH3, the landscape of these outcomes is dramatically altered. nih.govnih.gov Studies in mlh3 mutant mice and yeast show a sharp reduction in crossovers, often accompanied by an increase in non-crossover events. nih.govnih.gov This suggests that in the absence of MLH3-mediated resolution, recombination intermediates that were designated to become crossovers are instead channeled into alternative NCO pathways. nih.gov

Furthermore, MLH3 is thought to help stabilize nascent joint molecules, protecting them from being unwound by helicase complexes that would otherwise dismantle the intermediate. mdpi.comresearchgate.net By stabilizing these structures and committing them to the crossover pathway, MLH3 ensures the proper processing of these crucial intermediates. mdpi.com

Contribution to Chromosome Segregation and Gamete Viability

The successful formation of at least one crossover per homologous chromosome pair is mechanically required for their accurate segregation during the first meiotic division. nih.govplos.org By ensuring crossover formation, MLH3's function is directly linked to the prevention of chromosome nondisjunction—the failure of homologous chromosomes to separate. nih.govplos.org

In the absence of MLH3, the drastic reduction in crossovers leads to a high frequency of unlinked homologous chromosomes (univalents) at metaphase I. nih.gov This failure to connect the homologs results in their random segregation, leading to aneuploidy—gametes with an incorrect number of chromosomes. nih.govplos.org Such errors are a primary cause of infertility, spontaneous miscarriages, and congenital disorders in humans. nih.gov

Studies in model organisms quantitatively demonstrate the impact of MLH3 loss:

Mice: Mlh3 knockout mice are sterile, with an 85–94% reduction in crossovers. nih.govnih.gov Their germ cells undergo apoptosis due to failures in chromosome pairing and segregation. nih.gov

Yeast: mlh3 deletion mutants show a significant decrease in spore viability, a measure of successful gamete formation. nih.govnih.govoup.com This is coupled with a two- to three-fold reduction in genetic map distances, which reflects the decrease in crossover frequency. nih.govplos.org

Table 2: Effects of mlh3 Mutations on Meiosis in Baker's Yeast (S. cerevisiae)
GenotypeSpore Viability (%)Crossover Frequency (Relative to Wild-Type)Key PhenotypeReference
Wild-Type (MLH3)~92-95%100%Normal meiosis nih.gov
mlh3Δ (null)~78-80%~30-50%Reduced crossovers, increased nondisjunction nih.govmdpi.compnas.org
mlh3-D523N (endonuclease-dead)~78%~30%Mimics null phenotype, confirming the importance of endonuclease activity nih.gov
mlh3-32 (crossover-defective)~78.5%ReducedSeparation-of-function allele; specifically disrupts crossover function but not MMR nih.govplos.org

Impact on Homologous Chromosome Pairing and Synapsis

The MLH3 protein, as part of the MutLγ complex with MLH1, functions at a stage following the initial pairing and synapsis of homologous chromosomes during meiotic prophase I. mdpi.comnih.gov Research in mouse models demonstrates that the primary events of chromosome synapsis occur largely independently of MLH3's presence. Spermatocytes from male mice completely lacking MLH3 (Mlh3-/-) or carrying a mutation that inactivates its endonuclease domain (Mlh3DN/DN) show that homologous chromosomes are able to synapse correctly during early prophase I. nih.govbiorxiv.orgtandfonline.com This indicates that MLH3 is not essential for the initial establishment of the synaptonemal complex, the proteinaceous structure that holds homologous chromosomes together.

While MLH3 itself is not required for synapsis, it interacts with proteins that are. The meiosis-specific MSH4 protein, which forms a complex with MSH5, is critical for proper chromosome synapsis in mammals. oup.com Mutant mice lacking MSH4 or MSH5 exhibit severe defects in synapsis. tandfonline.comoup.com Biochemical studies have shown that MLH3 co-immunoprecipitates with MSH4 from mouse meiotic cell extracts, indicating a direct or indirect interaction. oup.com The established timeline of meiotic events places the action of the MSH4-MSH5 complex in stabilizing chromosome pairing intermediates before the recruitment of MLH3. mdpi.com MLH3 foci appear on chromosomes in early pachytene, co-localizing with MSH4, which is then followed by the recruitment of MLH1. tandfonline.com Therefore, while synapsis can initiate without MLH3, the protein is recruited to these synapsed structures to carry out its functions in recombination.

Table 1: Research Findings on MLH3's Role in Chromosome Pairing and Synapsis

Model Organism MLH3 Status Observation on Synapsis Conclusion Reference(s)
Mouse Mlh3-/- (null) Homologous chromosomes synapse correctly. MLH3 is not required for the initial synapsis of homologous chromosomes. tandfonline.com
Mouse Mlh3DN/DN (endonuclease-dead) Spermatocytes exhibit grossly normal synapsis events in early prophase I. The catalytic activity of MLH3 is not essential for chromosome synapsis. nih.govbiorxiv.org
Mouse Wild-type MLH3 interacts and co-localizes with MSH4, a protein essential for synapsis. MLH3 acts at the sites of synapsis, likely recruited through interactions with MSH proteins. tandfonline.comoup.com
Yeast & Mouse Wild-type MSH4-MSH5 complex stabilizes pairing intermediates before MLH3 is recruited. MLH3 functions after the initial stages of chromosome pairing and synapsis are established. mdpi.com

Molecular Basis of Meiotic Defect Phenotypes

The meiotic defects observed in organisms with non-functional MLH3 are primarily due to its critical role in the formation of crossovers (COs), which are essential for the accurate segregation of homologous chromosomes. biorxiv.orgnih.gov The molecular foundation of these defects lies in the failure to properly resolve DNA recombination intermediates known as double Holliday junctions (dHJs).

A key molecular function of MLH3 resides in its C-terminal domain, which contains a highly conserved endonuclease motif (DQHA(X)₂E(X)₄E). mdpi.comnih.gov This motif endows the MLH1-MLH3 (MutLγ) complex with the catalytic activity needed to nick DNA strands and resolve dHJs into COs. nih.govnih.gov Studies in both yeast and mice have shown that mutating this active site renders the protein catalytically inert. For instance, the mlh3-D523N mutation in yeast and the Mlh3DN/DN mutation in mice result in phenotypes that mirror the complete absence of the protein, including a dramatic reduction in CO formation, failure of chromosome disjunction, and subsequent infertility or reduced gamete viability. mdpi.comnih.govnih.gov

The molecular basis for the defect is not a failure of the MutLγ complex to localize to recombination sites. In Mlh3DN/DN mutant mice, the catalytically inactive MLH1-MLH3DN/DN complex is appropriately loaded onto meiotic chromosomes at the correct time and in normal amounts. nih.govbiorxiv.org However, despite its presence, the process stalls. Key DNA repair factors, such as RAD51, and proteins involved in regulating CO pathway choice, like the BLM helicase, persist abnormally into the pachytene stage. nih.gov This indicates a temporal delay and a failure in the downstream processing of recombination intermediates, directly implicating MLH3's endonuclease activity as the necessary step for progression.

Furthermore, MLH3 is essential for the recruitment and stabilization of its partner, MLH1, at CO-designated sites. tandfonline.com In Mlh3-/- mice, MLH1 foci are absent from meiotic chromosomes, demonstrating that MLH3 must be present first. tandfonline.combiorxiv.org Without the formation of the complete MutLγ complex at these sites, the majority of COs cannot be formed. nih.gov While a small number of residual crossovers can still be generated through alternative pathways, such as the one involving the MUS81-EME1 endonuclease, these are insufficient to rescue the severe meiotic failure. nih.gov

Table 2: Summary of the Molecular Basis for Meiotic Defects in MLH3 Mutants

Defect Molecular Cause Consequence Model Organism Reference(s)
Reduced Crossover Formation Inactivation of the MLH3 endonuclease active site (e.g., D523N, DN/DN mutations). Failure to resolve double Holliday junction intermediates into crossovers. Yeast, Mouse mdpi.comnih.govnih.gov
Meiosis I Nondisjunction Drastically reduced number of chiasmata (physical manifestation of crossovers). Homologous chromosomes fail to segregate properly, leading to aneuploid gametes. Yeast, Mouse mdpi.comnih.gov
Persistence of Repair Factors Failure of the inactive MLH1-MLH3 complex to process recombination intermediates. Repair proteins like RAD51 and BLM helicase remain at recombination sites into late prophase, indicating a stalled process. Mouse nih.gov
Absence of MLH1 at Recombination Sites MLH3 is required for the localization of MLH1 to meiotic chromosomes. The functional MutLγ complex cannot be formed, preventing the execution of Class I crossover formation. Mouse tandfonline.combiorxiv.org

Table 3: Compound Names Mentioned in the Article

Compound Name
MLH1 protein
MLH3 protein
MSH4 protein
MSH5 protein
RAD51
BLM helicase
MUS81-EME1 endonuclease
MSH2 protein
MSH3 protein
Pms1 protein
Zip1-4 proteins
Spo16 protein
Mer3 protein
Exo1
Sgs1 protein
Top3 protein
Rmi1 protein
CDK2

Investigation of Mlh3 Protein, Partial 135 151 , Within a Structural and Functional Framework

Identification and Characterization of the MLH3 (135-151) Segment

The MLH3 protein, in conjunction with its partner MLH1, forms the MutLγ complex, which is integral to both meiotic crossover formation and a minor pathway of DNA mismatch repair. wikipedia.orgbiorxiv.orgnih.gov The N-terminal region of MLH3 houses a highly conserved ATPase domain, which is a member of the GHKL (gyrase, Hsp90, histidine kinase, MutL) family of ATPases. nih.gov This domain is critical for the protein's function, as it regulates conformational changes necessary for its roles in DNA repair and recombination. nih.gov

Sequence Conservation Analysis Across Species

Table 1: Investigated Mutants in the MLH3 ATPase Domain of S. cerevisiae

MutantPhenotypeReference
mlh3-E31ADefective in ATP hydrolysis nih.gov
mlh3-N35ADefective in ATP binding nih.gov

This table showcases examples of mutations within the broader ATPase domain of MLH3 and their observed effects, underscoring the functional importance of this region. The 135-151 segment resides within this critical domain.

Functional Significance of the MLH3 (135-151) Region

The functional importance of the MLH3 135-151 region is intrinsically linked to its location within the ATPase domain. This domain is central to the protein's ability to participate in DNA repair and meiotic recombination.

Potential Role in ATP Hydrolysis or Nucleotide Binding

The ATPase domains of MLH proteins, including MLH3, are essential for their function. nih.gov The binding and subsequent hydrolysis of ATP drive conformational changes in the MLH dimer, which are necessary for downstream repair processes. nih.govkhanacademy.orgyoutube.com While direct experimental evidence pinpointing the 135-151 segment's exact role is not available, its position within the conserved ATPase domain strongly suggests its involvement in either binding the ATP molecule or participating in the catalytic process of hydrolysis. nih.govnih.gov The energy released from ATP hydrolysis is not just a power source but is often directly involved in the chemical reactions by transferring a phosphate (B84403) group. khanacademy.orgyoutube.com Mutations that disrupt ATP binding or hydrolysis in MLH3 have been shown to negatively impact its function in both meiosis and MMR. nih.gov

Proposed Involvement in Protein-Protein Interaction Interfaces

The MLH3 protein functions as part of a larger complex, interacting with several other proteins. It forms a heterodimer with MLH1 and also interacts with MSH (MutS homolog) proteins. wikipedia.orgoup.com Specifically, the MLH1-MLH3 complex is recruited by the MSH2-MSH3 complex to repair insertion and deletion mismatches. nih.gov In meiosis, MLH1-MLH3 interacts with MSH4-MSH5 to promote crossing over. nih.govoup.com The ATP binding and hydrolysis cycle within the N-terminal domain of MLH3 is thought to regulate these interactions. nih.gov Therefore, the 135-151 segment, being part of this domain, could be directly involved in the interaction interface with MLH1 or the MSH proteins, or it could allosterically regulate these interactions through conformational changes induced by ATP binding and hydrolysis.

Contributions to Overall MLH3 Conformational Dynamics

The function of MLH proteins is heavily dependent on their dynamic nature. The binding and hydrolysis of ATP in the N-terminal domains lead to significant conformational changes that are transmitted through the protein, ultimately leading to its endonuclease activity at the C-terminus. nih.gov The flexible linker connecting the N- and C-terminal domains plays a crucial role in these conformational dynamics. nih.gov The 135-151 segment, as a component of the N-terminal ATPase domain, would contribute to these allosteric movements. Its structural integrity and ability to interact with ATP would be critical for initiating the cascade of conformational changes that are necessary for the proper function of the MLH1-MLH3 complex. nih.gov

Table 2: Interacting Partners of the MLH3 Protein

Interacting ProteinFunction of InteractionReference
MLH1Forms the MutLγ heterodimer, essential for MMR and meiosis. wikipedia.orgoup.com
MSH2-MSH3Recruits MutLγ to sites of insertion/deletion mismatches in MMR. nih.govnih.gov
MSH4-MSH5Interacts with MutLγ to promote crossover formation in meiosis. oup.com

This table summarizes the key protein-protein interactions of MLH3, which are regulated by the ATPase activity residing in the domain containing the 135-151 segment.

Mutagenesis and Biochemical Analysis of the 135-151 Region

The 135-151 region of the MLH3 protein is a key area of research for understanding its role in DNA mismatch repair (MMR) and meiotic recombination.

Site-Directed Mutagenesis to Probe Residue Importance

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acids within a protein. springernature.com In the context of the MLH3 protein, this method has been employed to create specific mutations and observe their functional consequences.

While specific mutagenesis studies focusing exclusively on the 135-151 region are not extensively detailed in the provided results, broader studies on MLH3 have utilized this approach to create numerous variants for functional analysis. nih.govplos.org For instance, a comprehensive study in Saccharomyces cerevisiae created 60 new mlh3 alleles using this method to map the functional organization of the protein. nih.govplos.org

Assessment of Mutant MLH3 (135-151) Function in vitro and in vivo

The functional consequences of mutations in MLH3 are assessed through a variety of in vitro and in vivo assays. These assays are crucial for understanding the protein's role in cellular processes.

In Vitro Analysis:

Mismatch Repair Assays: In vitro MMR assays are used to directly measure the ability of mutant MLH3 proteins to repair DNA mismatches. Studies have shown that the MLH1-MLH3 complex (MutLγ) is less efficient at mismatch repair than the MLH1-PMS2 complex (MutLα). nih.gov Functional characterization of several missense mutations scattered throughout the MLH3 polypeptide revealed that these mutated proteins, when complexed with MLH1, repaired mismatches similarly to the wild-type MutLγ. nih.gov

Endonuclease Activity Assays: The MLH1-MLH3 heterodimer possesses endonuclease activity, which is the ability to cut DNA strands. pnas.orgwikipedia.org This activity is crucial for its function in both MMR and meiotic recombination. pnas.org Assays using supercoiled plasmid DNA can demonstrate the nicking activity of the complex. nih.govplos.org A point mutation in the endonuclease motif (mlh3-D523N) has been shown to abolish this activity. nih.govplos.org

DNA Binding Assays: Electrophoretic mobility shift assays (EMSA) are used to determine the DNA binding affinity of MLH3. The C-terminal domain of the MLH1-MLH3 complex has been shown to preferentially bind to Holliday junctions, which are key intermediates in meiotic recombination. nih.gov

In Vivo Analysis:

Yeast Two-Hybrid System: This system is used to study protein-protein interactions. It has been used to confirm that mutant MLH3 proteins can still interact with their partner, MLH1. nih.govrug.nlnih.gov

Mismatch Repair in Yeast: In Saccharomyces cerevisiae, the function of MLH3 in MMR can be assessed using reversion assays, such as the lys2-A14 reversion assay. nih.gov A deficiency in MMR leads to an increased mutation rate. nih.gov

Meiotic Recombination in Yeast: The role of MLH3 in meiotic crossing over is analyzed by measuring spore viability and genetic map distances in yeast. nih.govnih.gov Mutations in mlh3 typically lead to a reduction in crossing over and decreased spore viability. nih.govnih.gov

Mouse Models: Knockout mice (mlh3-/-) have been instrumental in understanding the in vivo function of MLH3. These mice exhibit microsatellite instability, impaired DNA damage response, and increased susceptibility to gastrointestinal tumors. rug.nl They also show defects in meiotic crossing over. cornell.edu

The following table summarizes the functional analysis of various mlh3 mutants from studies in baker's yeast.

Functional Analysis of mlh3 Mutants in S. cerevisiae
AlleleMismatch Repair (MMR) PhenotypeCrossover (CO) PhenotypeReference
mlh3ΔDefectiveDefective nih.gov
mlh3-32Wild-typeDefective nih.gov
mlh3-D523NDefectiveDefective nih.govplos.org

Biophysical Characterization of Modified MLH3 Constructs

Biophysical techniques provide valuable information about the structure and conformational changes of proteins.

In Silico Analysis: Computational tools like Align GVGD and Grantham's chemical distance are used to predict the potential functional effects of missense mutations based on the biophysical characteristics of amino acids and protein sequence alignments. rug.nl

Protein Expression and Stability: The expression levels and stability of mutant MLH3 proteins are often assessed in cell lines like HEK293T. rug.nl Studies on several MLH3 unclassified variants (UVs) have shown that they have protein expression levels comparable to wild-type MLH3. rug.nlnih.gov

Protein Localization: Immunofluorescence microscopy can be used to determine the subcellular localization of MLH3. Wild-type and several mutant MLH3 proteins have been shown to localize correctly to the nucleus. rug.nlnih.gov

Atomic Force Microscopy (AFM): AFM has been used to visualize the conformational changes of the MLH1-MLH3 complex. These studies have shown that the complex undergoes ATP-driven changes in its structure. nih.gov

The following table provides an overview of the biophysical characterization of certain MLH3 constructs.

Biophysical Characterization of MLH3 Constructs
TechniqueFindingReference
In Silico AnalysisPredicts functional effects of missense mutations. rug.nl
Western BlottingMutant proteins show expression levels comparable to wild-type. rug.nlnih.gov
ImmunofluorescenceMutant proteins localize to the nucleus, similar to wild-type. rug.nlnih.gov
Atomic Force MicroscopyMLH1-MLH3 undergoes ATP-driven conformational changes. nih.gov

Genetic Variation and Molecular Phenotypes Associated with Mlh3 Protein

Characterization of MLH3 Genetic Variants and Alleles

Genetic variants in the MLH3 gene can manifest as single nucleotide polymorphisms (SNPs) or as insertion-deletion variants, both of which can have significant consequences for the resulting protein's function.

Single Nucleotide Polymorphisms (SNPs) within MLH3

SNPs are the most common type of genetic variation, involving a change in a single nucleotide. Within the MLH3 gene, several SNPs have been identified, some of which are associated with altered protein function and clinical outcomes. cancerindex.org These variants can be missense, leading to an amino acid substitution, or silent, with no change to the amino acid sequence. mycancergenome.org

One of the most studied SNPs in MLH3 is rs175080. This polymorphism results in a Proline to Leucine amino acid change at position 844 (P844L) of the MLH3 protein. nih.gov Studies have linked the homozygous mutant genotype (AA) of this SNP to a higher incidence of sperm abnormalities, including lower sperm concentration and reduced progressive motility, suggesting an impact on spermatogenesis. nih.gov However, the exact molecular mechanism by which this specific variant affects male fertility is still under investigation. nih.gov Another study has also associated the rs175080 SNP with an increased risk for primary hepatocellular carcinoma. cancerindex.org

Other identified missense mutations, such as Q24E, R647C, S817G, G933C, W1276R, A1394T, and E1451K, have been functionally characterized. nih.gov While these variants are found in patients with colorectal or endometrial cancer, functional assays have shown that in complex with MLH1, they repair mismatches similarly to the wild-type protein, although less efficiently than the primary MLH1-PMS2 complex. nih.gov This suggests that these specific SNPs alone may not be sufficient to severely disrupt mismatch repair. nih.gov

Table 1: Selected Single Nucleotide Polymorphisms (SNPs) in the MLH3 Gene

SNP IDNucleotide ChangeAmino Acid ChangeAssociated Phenotype/Finding
rs175080C>TPro844Leu (P844L)Associated with male infertility (reduced sperm concentration and motility) and increased risk of primary hepatocellular carcinoma. cancerindex.orgnih.gov
rs108621Not specifiedNot specifiedLocated in the 3' UTR, may affect miR-193a-3p binding and has been linked to colorectal cancer risk. cancerindex.org
Not specifiedG>AGln24Glu (Q24E)Found in cancer patients; functional studies show near wild-type mismatch repair activity. nih.gov
Not specifiedA>CArg647Cys (R647C)Found in cancer patients; functional studies show near wild-type mismatch repair activity. nih.gov
Not specifiedT>GSer817Gly (S817G)Found in cancer patients; functional studies show near wild-type mismatch repair activity. nih.gov

Insertion-Deletion Variants Affecting MLH3 Protein Sequence

Insertion-deletion (indel) variants involve the addition or removal of one or more nucleotide base pairs from the DNA sequence. These can have a more profound impact on the protein sequence than SNPs, especially if they cause a frameshift. A frameshift mutation alters the reading frame of the genetic code, leading to a completely different and often non-functional protein. nih.gov

A significant example of a frameshift variant in MLH3 is c.3632delA. This deletion of a single adenine (B156593) nucleotide at position 3632 of the coding sequence results in a frameshift and a premature stop codon, leading to a truncated and likely non-functional MLH3 protein [p.(Asn1211Metfs*49)]. nih.gov A homozygous loss-of-function variant of this nature has been identified as the underlying cause of severe oligozoospermia, a condition characterized by a very low sperm count, leading to male infertility in a consanguineous family. nih.gov

In yeast, which is often used as a model organism to study DNA repair, mutations in MLH3 have been shown to increase the rate of single nucleotide deletions in repetitive DNA sequences, highlighting its role in suppressing frameshift mutations. nih.gov The interaction of MLH3 with MLH1 is crucial for its function, and this complex is thought to participate in the repair of insertion/deletion loops, primarily through the MSH3-dependent mismatch repair pathway. nih.govtandfonline.com Studies in mice with Mlh3 deficiency have also demonstrated an increase in frameshift mutations. nih.gov

Table 2: Notable Insertion-Deletion Variants in the MLH3 Gene

Variant IDTypeEffect on Protein SequenceAssociated Phenotype/Finding
c.3632delADeletion (Frameshift)p.(Asn1211Metfs*49)Causes severe oligozoospermia and male infertility in a homozygous state. nih.gov
Not specifiedFrameshiftTruncated proteinIdentified in colorectal tumors with microsatellite instability. researchgate.net
Not specifiedSplicing variationsDeletion of Exon 5 and Exon 7Observed in uveal melanoma. cancerindex.org

Functional Consequences of MLH3 Variants on DNA Repair Fidelity

The primary roles of the MLH3 protein are in DNA mismatch repair and meiotic recombination. Genetic variants can impair these functions to varying degrees, leading to distinct molecular consequences.

Molecular Basis of Cellular Phenotypes Linked to MLH3 Dysfunction

The functional impairments caused by MLH3 variants at the molecular level translate into observable cellular phenotypes. The two most prominent phenotypes associated with MLH3 dysfunction are an increased susceptibility to certain types of cancer and male infertility.

The link to cancer, particularly hereditary nonpolyposis colorectal cancer (HNPCC) or Lynch syndrome, stems from MLH3's role in DNA mismatch repair. nih.govwikipedia.org A deficient MMR system leads to an accumulation of mutations throughout the genome, a state known as microsatellite instability (MSI). mycancergenome.org While MLH3 is considered a low-risk gene for HNPCC compared to other MMR genes like MLH1 and MSH2, somatic mutations in MLH3 are frequently found in tumors that exhibit MSI. nih.govwikipedia.org The accumulation of mutations in critical genes, such as those controlling cell growth, can lead to uncontrolled cell proliferation and tumor development. researchgate.net

The profound effect of MLH3 dysfunction on male fertility is a direct consequence of its essential role in meiotic crossover formation. nih.govnih.gov The failure to form an adequate number of crossovers leads to improper chromosome segregation during meiosis. nih.gov In males, this results in spermatogenic arrest, where the development of sperm is halted, leading to conditions like severe oligozoospermia (very low sperm count) or azoospermia (complete absence of sperm). nih.govnih.gov This is exemplified by the homozygous frameshift mutation c.3632delA, which leads to a loss of functional MLH3 protein and results in male infertility. nih.gov Similarly, mouse models with a disrupted Mlh3 gene are infertile due to meiotic failure. nih.gov

Lack of Specific Research on MLH3 Protein Fragment (135-151) Prevents Article Generation

Following a comprehensive review of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound "MLH3 protein, partial (135-151)" as requested. The current body of research provides extensive information on the full-length MLH3 protein and its role in genetic stability; however, there is no specific data detailing the functional significance of the amino acid sequence from residue 135 to 151.

The MLH3 protein is a key component of the DNA mismatch repair (MMR) system, a crucial cellular mechanism for maintaining genomic integrity. nih.govgenecards.org It forms a heterodimer with the MLH1 protein to create the MutLγ complex, which is involved in correcting errors that occur during DNA replication. ontosight.aiaacrjournals.org Defects in the MLH3 gene and protein are associated with microsatellite instability (MSI), a condition characterized by the accumulation of mutations in short, repetitive DNA sequences, and a heightened risk for certain cancers, including colorectal and endometrial cancer. nih.govnih.gov

Structurally, the MLH3 protein contains several defined domains, such as an N-terminal ATPase domain and a C-terminal domain responsible for interaction with other MMR proteins. ontosight.aipnas.org For instance, the National Center for Biotechnology Information (NCBI) identifies a transducer domain (MutL_Trans_MLH3) starting at approximately residue 206. nih.gov Another database, UniProt, indicates a MutL C-terminal dimerization domain beginning around residue 97 for one isoform. uniprot.org While these larger domains are well-documented, the specific functions of smaller fragments, including the 135-151 amino acid region, are not independently characterized in the existing literature.

Research into MLH3's function has detailed its involvement in various DNA damage response pathways. Beyond its canonical role in MMR, the MLH1-MLH3 complex participates in meiotic recombination, where its endonuclease activity is vital for resolving Holliday junctions to ensure proper chromosome segregation. nih.govnih.govwikipedia.org Studies have also explored its somatic role in homologous recombination to repair double-strand breaks. nih.govnih.gov

Despite this wealth of information on the entire MLH3 protein, the specific contribution or functional properties of the 135-151 peptide fragment remain uninvestigated in the retrieved scientific papers. Without dedicated research on this partial sequence, any attempt to create an article would necessitate extrapolating from the functions of the full-length protein, thereby violating the explicit instruction to focus solely on the specified fragment. Therefore, the generation of a scientifically accurate and specifically focused article as outlined is not feasible at this time.

Advanced Methodologies in Mlh3 Protein Research

Structural Biology Approaches

Understanding the three-dimensional architecture of MLH3 and its complexes is fundamental to deciphering its role in maintaining genomic integrity.

High-resolution structural data provides invaluable insights into the molecular mechanisms of MLH3.

X-ray Crystallography : This technique has been instrumental in determining the atomic-level structure of domains of the MLH1-MLH3 heterodimer (MutLγ). For instance, the crystal structure of the C-terminal domain of the Saccharomyces cerevisiae MutLγ has revealed the heterodimer interface and the location of the endonuclease active site. pnas.org These studies have highlighted structural differences between MutLγ and its paralog, MutLα (MLH1-PMS2), which helps to explain their distinct roles in MMR and meiotic recombination. pnas.org The crystallographic data shows how the C-terminal end of MLH1 interacts with and contributes to the endonuclease active site of MLH3, a feature that appears conserved and crucial for its function. pnas.org

Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM has emerged as a powerful tool for studying large and flexible macromolecular complexes that are often challenging to crystallize. nih.govuq.edu.au This technique has been successfully applied to visualize the architecture of DNA-bound mismatch repair complexes. For MLH3-containing complexes, cryo-EM can provide snapshots of the dynamic process of mismatch recognition and repair, revealing conformational changes that occur upon DNA binding and interaction with other MMR proteins like MSH4. oup.comnih.gov Recent advancements in cryo-EM allow for the determination of near-atomic resolution structures, even for complexes enriched directly from the cellular environment, opening new avenues for studying MLH3 in its native state. nih.govyoutube.com

Table 1: Structural Biology Techniques for MLH3 Analysis

Technique Application to MLH3 Key Findings
X-ray Crystallography Determination of the atomic structure of the MLH1-MLH3 C-terminal domain. Revealed the heterodimer interface, endonuclease active site, and structural differences with MutLα. pnas.org
Cryo-Electron Microscopy Visualization of large, flexible MLH3-containing complexes, often bound to DNA. Provides insights into the overall architecture and conformational dynamics of the repair machinery. oup.comnih.gov

While X-ray crystallography and cryo-EM provide static pictures, NMR spectroscopy is uniquely suited to studying the dynamics of proteins and their specific regions in solution.

For a specific segment like the partial MLH3 protein (135-151), NMR would be the ideal method to probe its local conformation and flexibility. Techniques such as 2D exchange spectroscopy can reveal motional rates and distributions for specific parts of a protein. caltech.edu By isotopically labeling the peptide (e.g., with ¹³C or ¹⁵N), researchers can track the resonance of individual atoms. Measurements of relaxation parameters (T1, T2) and the nuclear Overhauser effect (NOE) can provide detailed information on picosecond-to-nanosecond timescale motions, revealing whether the 135-151 segment is structured or intrinsically disordered. nih.gov Such studies are crucial as dynamic and disordered regions in proteins often play critical roles in protein-protein interactions and regulation. nih.govsoftmaterials.ca Although specific published NMR data for the 135-151 fragment of MLH3 is not detailed in the provided context, the application of these standard NMR techniques would be the established approach to characterize its segmental dynamics.

Biochemical and Biophysical Characterization Techniques

A variety of in vitro techniques are essential to complement structural studies and provide functional data on MLH3.

To understand the function of MLH3 in the complex process of DNA repair, researchers reconstitute the system in a controlled test-tube environment. nih.gov This involves purifying individual components of the MMR machinery, such as the MLH1-MLH3 (MutLγ) and MSH2-MSH3 (MutSβ) heterodimers, and combining them with specific DNA substrates. pnas.org These reconstituted systems have been critical in demonstrating that human MutLγ possesses an endonuclease activity that is stimulated by MutSβ in the presence of a DNA loop. pnas.org This approach allows for the systematic dissection of the repair process, identifying the minimal set of proteins required for a specific function and clarifying the role of each component. nih.govmdpi.com

Understanding how MLH3 interacts with DNA and performs its enzymatic function is central to its characterization.

DNA Binding Assays : Techniques like electrophoretic mobility shift assays (EMSAs) or filter binding assays are used to measure the affinity of the MLH1-MLH3 complex for different DNA structures. nih.gov Studies have shown that yeast Mlh1-Mlh3 can bind to duplex plasmid DNA and shows a moderate preference for DNA containing insertion/deletion loops. nih.gov Furthermore, it has been demonstrated that Mlh1-Mlh3 preferentially binds to Holliday junctions, which are key intermediates in meiotic recombination, distinguishing it from the MutLα complex. pnas.orgnih.gov

Enzyme Kinetics : The endonuclease activity of MLH1-MLH3, which involves nicking one strand of the DNA, can be precisely measured using kinetic assays. researchgate.net These assays typically use supercoiled plasmid DNA as a substrate and measure the rate of conversion to nicked or linear forms. nih.govbiorxiv.org Such studies have established that the endonuclease activity is metal-dependent, often stimulated by manganese ions (Mn²⁺), and can be influenced by factors like ATP. pnas.orgbiorxiv.org Kinetic analyses have also been crucial in demonstrating the stimulation of MutLγ's endonuclease activity by other proteins, such as MSH2-MSH3. nih.gov

Table 2: Functional Characterization of MLH3

Assay Type Method Key Findings for MLH3
DNA Binding EMSA, Filter Binding MLH1-MLH3 binds duplex DNA and shows preference for insertion/deletion loops and Holliday junctions. pnas.orgnih.gov
Enzyme Kinetics Nuclease Assays MLH1-MLH3 is a Mn²⁺-dependent endonuclease, stimulated by MSH2-MSH3, that nicks supercoiled DNA. pnas.orgnih.govbiorxiv.org

Identifying the interaction partners of MLH3 is key to placing it within the broader network of cellular pathways. embopress.org

Yeast Two-Hybrid (Y2H) : This genetic method is a powerful tool for screening for novel protein interactions. It has been used to confirm the interaction between MLH3 and its obligate partner, MLH1. oup.com Variations in this assay have also been used to show how certain mutations can abolish this interaction. nih.gov

Affinity Pull-downs and Co-immunoprecipitation : These biochemical methods are used to validate interactions in cell extracts. For example, co-immunoprecipitation experiments from mouse spermatocyte extracts have shown that MLH3 is part of a complex with the meiosis-specific protein MSH4. oup.comnih.gov Similarly, using GST pull-down assays with purified proteins can confirm direct physical interactions, such as that between MLH3 and MLH1. oup.com

Förster Resonance Energy Transfer (FRET) : FRET is a biophysical technique that can measure the distance between two fluorescently labeled proteins, providing evidence of a direct interaction in living cells. While not explicitly detailed for MLH3 in the provided search results, it represents a state-of-the-art method for studying the dynamics of MLH3 complex formation in real-time.

These diverse methodologies, from high-resolution structural biology to detailed biochemical assays, are collectively advancing our understanding of the multifaceted roles of the MLH3 protein in DNA repair and meiotic recombination.

Genetic and Genomic Approaches

Genetic and genomic strategies provide powerful tools to investigate the in vivo functions of MLH3 and to identify variants associated with disease. These methods range from precise gene editing to comprehensive sequencing of entire genomes.

The advent of CRISPR-Cas9 technology has revolutionized functional genomics, offering a precise and efficient method for targeted gene mutagenesis. nih.govmdpi.com This system can be programmed to introduce specific mutations, such as insertions, deletions, or single nucleotide variants, into the MLH3 gene. the-scientist.com By creating targeted mutations within the 135-151 amino acid region of the MLH3 protein, researchers can directly assess the functional consequences of specific alterations.

The process involves designing a guide RNA (gRNA) that directs the Cas9 nuclease to the desired location within the MLH3 gene. The Cas9 enzyme then creates a double-strand break in the DNA, which is subsequently repaired by the cell's natural repair mechanisms. mdpi.com These repair processes can be harnessed to introduce specific changes to the gene sequence. This approach allows for the creation of cell lines or animal models with precise MLH3 mutations, enabling detailed studies of the protein's function in DNA mismatch repair, meiotic recombination, and its role in preventing tumorigenesis. h1.conih.gov

| Disease Modeling | Replicate naturally occurring pathogenic mutations found in human patients. | Develop in vitro and in vivo models to study the mechanisms by which MLH3 mutations contribute to disease. |

Whole-genome sequencing (WGS) and whole-exome sequencing (WES) are high-throughput sequencing technologies that have been pivotal in identifying novel genetic variants in MLH3 associated with human diseases. WES focuses on sequencing the protein-coding regions of the genome (exons), which harbor the majority of disease-causing mutations. nih.govascopost.com WGS, on the other hand, provides a comprehensive view of the entire genome, including non-coding and regulatory regions.

Several studies have successfully employed exome sequencing to uncover pathogenic germline variants in MLH3. For instance, WES has been instrumental in identifying individuals with Lynch-like syndrome who carry potentially pathogenic MLH3 variants. nih.gov Furthermore, exome sequencing of individuals with unexplained adenomatous polyposis has led to the discovery of biallelic germline nonsense variants in MLH3, establishing a new polyposis syndrome. nih.gov These findings highlight the power of exome sequencing in diagnosing and understanding the genetic basis of cancer predisposition syndromes. ascopost.com

Table 2: Comparison of WGS and WES for MLH3 Variant Discovery

Feature Whole-Genome Sequencing (WGS) Whole-Exome Sequencing (WES)
Scope Entire genome Protein-coding regions (exome)
Coverage Comprehensive, including introns and regulatory regions Targeted, focusing on exons
Cost Higher Lower

| Application for MLH3 | Identification of all genetic variants, including those in non-coding regions that may affect gene expression. | Primarily for the discovery of coding variants that alter the MLH3 protein sequence. nih.gov |

MLH3 plays a critical role in meiotic recombination, specifically in the formation of crossovers. nih.govnih.gov High-resolution recombination mapping techniques are employed to precisely locate the sites of genetic exchange along chromosomes and to understand the influence of proteins like MLH3 on this process. These methods often involve the analysis of genetic markers in offspring or the direct detection of recombination intermediates in meiotic cells.

In maize, for example, high-resolution crossover mapping has revealed detailed landscapes of recombination, showing that crossover events are not uniformly distributed. While these studies may not directly focus on MLH3, the methodologies are applicable to understanding its function. By comparing recombination maps in wild-type organisms with those deficient in MLH3, researchers can deduce the specific roles of this protein in crossover formation and distribution. researchgate.net Studies in mice have shown that the absence of MLH3 leads to a significant reduction in crossovers at specific hotspots, indicating its essential function in this process. nih.govcornell.edu

Computational and In Silico Analysis

Computational approaches are indispensable for interpreting the vast amounts of data generated by genomic studies and for predicting the functional consequences of genetic variants. These in silico methods provide valuable insights into protein structure, function, and the pathogenicity of mutations.

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. nih.govnih.govmdpi.com By simulating the behavior of the MLH3 protein, particularly in complex with its binding partners like MLH1, researchers can gain insights into its structure, dynamics, and function at an atomic level. wikipedia.orgembopress.org

MD simulations can be used to:

Predict the three-dimensional structure of the MLH3 protein , including the 135-151 amino acid region, which may not be fully resolved by experimental methods.

Analyze the conformational changes that occur upon binding to other proteins or DNA. caltech.edu

Investigate the impact of specific mutations on the protein's stability and dynamics. For example, a simulation could predict how a mutation within the 135-151 region might alter the flexibility of a loop or disrupt a critical interaction interface.

These simulations provide a dynamic view of the protein, complementing the static pictures offered by experimental structural biology techniques. nih.gov

A plethora of bioinformatics tools are available to predict the potential impact of genetic variants on protein function. nih.govyoutube.com When a novel missense variant is identified in MLH3, these tools can help to classify it as pathogenic, likely pathogenic, benign, likely benign, or a variant of uncertain significance.

These prediction algorithms use a variety of information, including:

Sequence conservation: Analyzing the conservation of an amino acid residue across different species. A highly conserved residue is more likely to be functionally important.

Physicochemical properties of amino acids: Assessing the impact of an amino acid substitution on the protein's structure and function based on properties like size, charge, and polarity.

Protein domain and structural information: Evaluating the location of the variant within known functional domains or critical structural elements.

Several tools, such as SIFT, PolyPhen-2, and CADD, integrate these and other data points to provide a score that predicts the likelihood of a variant being deleterious. ensembl.org These tools are crucial for prioritizing variants for further functional studies and for interpreting the clinical significance of newly discovered MLH3 mutations. nih.govresearchgate.net

Table 3: Commonly Used Bioinformatics Tools for Variant Pathogenicity Prediction

Tool Principle Output
SIFT (Sorting Intolerant From Tolerant) Based on the degree of conservation of amino acid residues in a sequence alignment. Predicts whether an amino acid substitution is "tolerated" or "deleterious".
PolyPhen-2 (Polymorphism Phenotyping v2) Uses a combination of sequence-based and structure-based predictive features. Classifies variants as "probably damaging," "possibly damaging," or "benign".
CADD (Combined Annotation Dependent Depletion) Integrates multiple annotations into a single score to estimate the deleteriousness of variants. Provides a C-score, with higher scores indicating a greater likelihood of being pathogenic. ensembl.org

| REVEL (Rare Exome Variant Ensemble Learner) | An ensemble method that combines scores from multiple individual prediction tools. nih.gov | A score ranging from 0 to 1, where higher scores indicate a higher probability of pathogenicity. |

Evolutionary Conservation Mapping and Phylogenetic Analysis

Evolutionary conservation mapping and phylogenetic analysis are crucial computational methods for understanding the functional significance of protein domains and specific amino acid residues. These analyses provide insights into the evolutionary pressures that have shaped a protein's function over time by identifying regions that are resistant to change. For the MLH3 protein, such studies reveal a high degree of conservation in specific domains critical for its dual roles in DNA mismatch repair (MMR) and meiotic recombination.

Evolutionary Conservation of MLH3

The MLH3 protein exhibits significant sequence and structural conservation across a wide range of eukaryotic species, from yeast to humans. This conservation is not uniform across the entire protein but is concentrated in functionally critical domains, such as the N-terminal ATPase domain and the C-terminal endonuclease domain. researchgate.netresearchgate.net The ATPase domain, in particular, is highly conserved among eukaryotic species and within the broader MLH protein family. researchgate.net Similarly, the endonuclease motif in the C-terminal domain, characterized by the sequence DQHA(X)₂E(X)₄E, is highly conserved in eukaryotic homologs of MLH3. nih.gov

This conservation underscores the essential functions of these domains. The N-terminal domain is involved in ATP binding and hydrolysis, which is crucial for the protein's activity, while the C-terminal domain is responsible for the endonuclease activity that resolves recombination intermediates during meiosis and contributes to its role in MMR. researchgate.netnih.gov Studies in Saccharomyces cerevisiae have shown that mutations in any of the conserved residues within the endonuclease domain can lead to a null or near-null phenotype regarding meiotic crossing over. nih.gov

While specific analyses focusing exclusively on the 135-151 region of the MLH3 protein are not extensively detailed in the literature, this segment is located within the N-terminal region, which contains the highly conserved ATPase domain. The conservation of this broader domain suggests that the residues within the 135-151 region are likely subject to significant evolutionary pressure to maintain the protein's structure and function.

The table below details the conservation of key functional domains within the MLH3 protein across several species, highlighting the shared ancestry and functional importance of these regions.

Table 1: Conservation of MLH3 Functional Domains Across Species


DomainConserved Motif / FeatureSpecies with High ConservationFunctional Significance
N-Terminal ATPase DomainATP binding and hydrolysis motifsH. sapiens, M. musculus, S. cerevisiae, A. thalianaEssential for providing energy for MMR and meiotic functions.
C-Terminal Endonuclease DomainDQHA(X)₂E(X)₄E motifH. sapiens, M. musculus, S. cerevisiae, A. thalianaCatalyzes DNA cleavage to resolve Holliday junctions in meiosis. nih.gov
MLH1 Interaction DomainC-terminal regionH. sapiens, S. cerevisiaeRequired for the formation of the functional MLH1-MLH3 (MutLγ) heterodimer. [6, 10]

Phylogenetic Analysis

Phylogenetic studies of the MutL protein family, including MLH3, have illuminated the evolutionary path that led to the functional specialization of its members. nih.gov MLH3 is more evolutionarily similar to mismatch repair proteins found in yeast, plants, worms, and bacteria than to other known mammalian proteins. nih.gov This suggests that MLH3 may possess unique functions in mammals that are conserved from an ancestral gene. nih.gov

The relationship between different MutL homologs, as determined by phylogenetic analysis, is summarized in the table below.

Table 2: Phylogenetic Relationships of Selected MutL Homologs


ProteinPrimary FunctionPhylogenetic Relationship to MLH3Notes
MLH1DNA Mismatch Repair, MeiosisHeterodimeric partnerForms the MutLγ complex with MLH3, which is essential for meiotic crossing over.
PMS1 (Yeast) / PMS2 (Human)DNA Mismatch RepairParalog (sister group)Forms the MutLα complex with MLH1, the primary complex for MMR. nih.gov MLH3 and PMS1/2 likely evolved from a common ancestor.
MLH2 (Yeast)Meiotic RecombinationParalogPlays a role in regulating gene conversion tract length during meiosis. nih.gov
AtMLH3 (A. thaliana)Meiotic RecombinationOrthologFunctional homolog in plants, required for normal meiotic recombination.

These analyses collectively demonstrate that MLH3 is a highly conserved protein with a distinct evolutionary history within the MutL family. The strong conservation of its key domains across diverse species highlights their indispensable roles in maintaining genomic stability and ensuring proper chromosome segregation during meiosis.

Comparative Analysis of Mlh3 Protein Across Model Organisms

Insights from Saccharomyces cerevisiae MLH3 Studies

Yeast as a Model for Mismatch Repair and Meiotic Recombination Genetics

Saccharomyces cerevisiae, or baker's yeast, serves as a powerful model organism for genetics due to its rapid life cycle, ease of genetic manipulation, and the high conservation of fundamental cellular processes with higher eukaryotes. unam.mx Its genome was the first among eukaryotes to be fully sequenced, providing a foundational toolkit for functional genomics. nih.gov Yeast has been instrumental in dissecting the pathways of DNA mismatch repair (MMR) and meiotic recombination, processes in which MLH3 plays a significant role. plos.orgnih.gov

In yeast, the MMR system corrects errors from DNA replication, such as base-base mismatches and insertion/deletion loops (IDLs). nih.govnih.gov This process involves MutS homologs (MSH proteins) that recognize the mismatch and MutL homologs (MLH proteins) that are recruited to execute the repair. nih.gov Yeast possesses four MutL homologs (MLH1, PMS1, MLH2, and MLH3) that form distinct heterodimers. yeastgenome.org The primary complex for MMR is Mlh1-Pms1, which handles most replication errors. nih.gov

Meiosis, the specialized cell division that produces gametes, relies on recombination to create genetic diversity and ensure proper chromosome segregation. nih.gov This process is initiated by programmed double-strand breaks (DSBs), which are repaired to form either noncrossover (NCO) or crossover (CO) events. nih.gov The Mlh1-Mlh3 heterodimer is a central player in promoting the formation of interference-dependent crossovers, which are critical for accurate chromosome disjunction. nih.govyeastgenome.org The ability to generate specific mutations in yeast genes like MLH3 and observe the distinct effects on MMR (mutator phenotype) and meiosis (reduced spore viability and crossing over) makes it an ideal system for functional analysis. plos.orgnih.gov

Functional Homologies and Divergences in MLH3 Pathways

The Mlh1-Mlh3 complex in S. cerevisiae demonstrates a fascinating dual role, functioning in both MMR and meiotic crossing over. nih.gov However, its contribution to each pathway is distinct.

Homologies:

Heterodimerization: MLH3 consistently functions as a heterodimer with MLH1 in both pathways, a structural arrangement conserved in other eukaryotes. nih.govyeastgenome.org

Endonuclease Activity: The C-terminus of Mlh3 contains a highly conserved endonuclease domain, which is critical for both its meiotic and MMR functions. nih.govnih.gov Mutations in this domain can abolish both activities, indicating a shared catalytic mechanism is required. nih.gov

Divergences:

Primary Role: The principal role of Mlh1-Mlh3 is in meiosis, where it is a key factor in the major pathway for generating crossovers. nih.govnih.gov Its role in MMR is considered minor and specialized.

MMR Specificity: In mismatch repair, the Mlh1-Mlh3 complex works primarily with the Msh2-Msh3 heterodimer to repair specific types of insertion/deletion mispairs. nih.govnih.gov It appears to be largely redundant or supplementary to the main Mlh1-Pms1 complex, which handles a broader range of mismatches. nih.gov

Separation of Function: Genetic studies in yeast have successfully identified mlh3 mutations that separate its functions. For instance, some alleles specifically disrupt MMR activity while leaving meiotic crossover function intact, and vice versa, highlighting that the requirements for each process are not identical. nih.gov This suggests that different protein interactions or conformational states of the Mlh1-Mlh3 complex are involved in each pathway.

FeatureRole in Meiotic RecombinationRole in Mismatch Repair
Primary Function Major pathway for interference-dependent crossoversMinor, specialized role in repairing insertion/deletion loops
Key Partners MLH1, MSH4-MSH5, Sgs1-Top3MLH1, MSH2-MSH3
Yeast Mutant Phenotype Reduced spore viability, ~2-fold reduction in genetic map distancesIncreased rate of frameshift mutations

Mammalian MLH3 Research (Mouse and Human)

Conservation of MLH3 Protein Domains and Functions

Research in mice and humans reveals a high degree of evolutionary conservation in the structure and function of the MLH3 protein. nih.gov Mammalian MLH3, like its yeast counterpart, forms a heterodimer with MLH1 to create the MutLγ complex. wikipedia.orgpnas.org This complex is essential for the completion of meiotic crossing over. wikipedia.org

The protein domains identified in yeast Mlh3 are highly conserved in mammals. This includes the N-terminal ATP-binding domain and, crucially, the C-terminal endonuclease domain with its conserved metal-binding motif. nih.govnih.govnih.gov Studies using a mouse model with a point mutation in this endonuclease domain (Mlh3DN/DN) showed that its catalytic activity is essential for resolving recombination intermediates into crossovers. nih.gov These mice are infertile and exhibit defects in late-stage meiotic recombination, confirming that the endonuclease function is a conserved and critical aspect of MLH3's meiotic role. pnas.orgnih.gov

The primary function of MLH3 in promoting meiotic crossovers is also conserved. Mice lacking Mlh3 show a dramatic reduction in crossover frequency (85-94%) and are sterile due to failures in chromosome segregation during meiosis. nih.govcornell.edu This phenotype closely mirrors the severe meiotic defects seen in mlh3 mutant yeast, underscoring the conserved, central role of MutLγ in meiosis across eukaryotes.

Unique Aspects of MLH3 in Mammalian DNA Metabolism (e.g., Class Switch Recombination)

While the core meiotic function of MLH3 is conserved, in mammals it has been co-opted into specialized processes related to the immune system. One such unique role is in Class Switch Recombination (CSR) . nih.gov CSR is a DNA recombination process that occurs in activated B cells, allowing them to change the constant region of the antibody heavy chain they produce, thereby altering the antibody's effector function.

Studies in Mlh3-deficient mice have shown that the protein plays a role in both CSR and Somatic Hypermutation (SHM), another process that diversifies antibody genes. nih.gov While MLH3 is not absolutely essential for these processes, its absence leads to distinct alterations:

Altered Breakpoint Joining: In CSR, Mlh3-deficient B cells show changes in how DNA breaks in the switch regions are joined together, with an increase in insertions at the junctions. nih.gov

Modified Mutation Spectrum: In SHM, the absence of MLH3 leads to a slight decrease in mutation frequency and a change in the pattern of mutations. nih.gov

This role in CSR and SHM represents a divergence from its function in yeast and is an example of how a fundamental DNA repair protein has been integrated into a unique, lineage-specific biological pathway in mammals. nih.gov

Plant (Arabidopsis thaliana) MLH3 Contributions to Meiosis Research

The study of MLH3 in the model plant Arabidopsis thaliana has further solidified its conserved role in meiosis and provided new insights into the crossover formation process. The Arabidopsis homolog, AtMLH3, is expressed primarily in reproductive tissues and localizes to chromosomes during meiotic prophase I, consistent with a role in recombination. nih.gov

Analysis of Atmlh3 mutant plants reveals a significant reduction in meiotic crossovers, by approximately 50-60%, which leads to the presence of unpartnered chromosomes (univalents) at the first meiotic division and subsequent aneuploidy. nih.govnih.gov This phenotype confirms that, as in yeast and mammals, the MLH1-MLH3 complex is a key pro-crossover factor. nih.gov

Interestingly, the reduction in crossovers in Atmlh3 mutants is less severe than in mutants of the ZMM pathway (e.g., msh5), which are thought to act earlier to designate crossover sites. nih.gov This has led to a model where the ZMM proteins establish potential crossover sites, but the MLH1-MLH3 complex is required to "enforce" or ensure that these designated intermediates are resolved as crossovers. nih.govresearchgate.net In the absence of AtMLH3, these intermediates are still formed but are often resolved as noncrossovers, likely by other nucleases like MUS81. researchgate.net This work in Arabidopsis has been crucial in refining our understanding of MutLγ's specific function as a factor that licenses or validates designated recombination sites to mature into crossovers. researchgate.net

Compound and Gene Names

NameOrganism
MLH3 (protein)Human, Mouse
MLH3 (gene)Human, Mouse
Mlh3 (protein)Saccharomyces cerevisiae
mlh3 (gene)Saccharomyces cerevisiae
AtMLH3 (protein)Arabidopsis thaliana
AtMLH3 (gene)Arabidopsis thaliana
MLH1Human, Mouse, S. cerevisiae, A. thaliana
PMS1S. cerevisiae
PMS2Human, Mouse
MSH2Human, Mouse, S. cerevisiae, A. thaliana
MSH3Human, Mouse, S. cerevisiae
MSH4Human, Mouse, S. cerevisiae, A. thaliana
MSH5Human, Mouse, S. cerevisiae, A. thaliana
MUS81A. thaliana
ZMM (protein group)Eukaryotes

Distinct Features and Overlapping Mechanisms in Plant MLH3

The MutL Homolog 3 (MLH3) protein, a key component of the DNA mismatch repair (MMR) machinery, displays both conserved functions and distinct characteristics in the plant kingdom when compared to other eukaryotic model organisms. nih.gov In plants, as in yeast and mammals, MLH3 is integral to ensuring genomic integrity. wikipedia.org It primarily functions as part of a heterodimer with MLH1, forming the MutLγ complex, which is crucial for mediating the formation of crossovers during meiosis. nih.govpnas.org However, research in model plant species like Arabidopsis thaliana and rice (Oryza sativa) has revealed unique aspects of its regulation, expression, and impact on reproductive development. nih.govnih.gov

Overlapping Mechanisms with Other Eukaryotes:

The fundamental role of MLH3 in meiosis is highly conserved across eukaryotes. In plants, the MLH1-MLH3 heterodimer (MutLγ) is a key player in the Class I (or ZMM-dependent) crossover pathway, which is responsible for the majority of meiotic crossovers. oup.comsciencecast.org These crossovers are essential for the proper segregation of homologous chromosomes and for generating genetic diversity. nih.gov The MLH1-MLH3 complex acts as an endonuclease that resolves double Holliday junction intermediates, biasing their resolution toward crossover formation. wikipedia.orgnih.gov This mechanism, involving the localization of MLH1-MLH3 foci at the sites of future crossovers during late prophase I, is a shared feature with yeast and mammals. nih.govoup.com

Furthermore, plant MLH3 is involved in DNA mismatch repair, correcting insertion-deletion loops that can arise from DNA replication errors or recombination events. uniprot.org This function is also conserved, although in both yeast and plants, the role of the MLH1-MLH3 heterodimer in MMR is considered secondary to that of other MutL complexes, such as MLH1-PMS1 (MutLα). nih.govyeastgenome.org

Distinct Features in Plants:

While the core functions are conserved, the MLH3 protein in plants exhibits several distinct features:

Protein Size and Structure: Plant MLH3 homologs can be significantly larger than their counterparts in yeast and even mammals. For instance, the Arabidopsis thaliana MLH3 (AtMLH3) protein consists of 1155 amino acids, and the Oryza sativa MLH3 (OsMLH3) has 1195 amino acids. nih.govuniprot.org This is substantially larger than the 715-amino-acid MLH3 protein in baker's yeast (Saccharomyces cerevisiae). nih.govyeastgenome.org Despite these size differences, the key functional domains, such as the N-terminal ATPase domain and the C-terminal endonuclease and MLH1-interaction domains, remain highly conserved. nih.govnih.gov

Expression Patterns: In Arabidopsis, AtMLH3 expression is largely restricted to reproductive tissues. nih.gov Similarly, in rice, while OsMLH3 transcripts are detected in various tissues including roots, stems, and leaves, the highest expression levels are found in the inflorescence, particularly in the ovary. nih.gov This specific and high level of expression in reproductive organs underscores its critical, specialized role in plant meiosis.

Functional Nuances in Meiosis: Studies in Arabidopsis have shown that the disruption of AtMLH3 results in an approximately 60% reduction in meiotic crossovers and a significant delay in the progression of prophase I. nih.gov While this demonstrates its importance, it also suggests that a substantial number of crossovers can still form in its absence, a more moderate effect than observed in mutants of the ZMM pathway. oup.com This indicates that in the absence of AtMLH3, recombination intermediates can still be resolved, but the outcome is biased towards non-crossovers. nih.gov In rice, mutations in OsMLH3 lead to a reduction in crossovers and cause severe embryo sac abortion, resulting in a female-sterile phenotype, while pollen remains largely fertile. nih.gov This highlights a specific and critical role in megasporogenesis and female gametophyte development that is particularly pronounced in this crop species.

Comparative Analysis of MLH3 Protein

The following table provides a comparative overview of MLH3 protein features in key plant and non-plant model organisms.

FeatureArabidopsis thaliana (Plant)Oryza sativa (Plant)Saccharomyces cerevisiae (Yeast)Human
Gene Name AtMLH3 / At4g35520OsMLH3MLH3 / YPL164CMLH3
Protein Size (amino acids) 1155 uniprot.org1195 nih.gov715 yeastgenome.org1453
Primary Function Meiotic Crossover Formation, DNA Mismatch Repair nih.govuniprot.orgMeiotic Crossover Formation, Female Fertility nih.govMeiotic Crossover Formation, DNA Mismatch Repair yeastgenome.orgDNA Mismatch Repair, Meiotic Recombination wikipedia.orggenecards.org
Key Interaction Partner AtMLH1 nih.govoup.comOsMLH1 nih.govMlh1p yeastgenome.orgMLH1 nih.govwikipedia.org
Mutant Phenotype ~60% reduction in crossovers, delayed prophase I nih.govReduced crossovers, female sterility (embryo sac abortion) nih.govReduced meiotic crossovers yeastgenome.orgAssociated with microsatellite instability and certain cancers nih.govgenecards.org
Subcellular Location Nucleus, Chromosome uniprot.orgNucleusNucleus yeastgenome.orgNucleus

Q & A

Basic Research Questions

Q. How can researchers confirm the interaction between MLH3 (partial 135-151) and MLH1 in vivo?

  • Methodological Answer : The yeast two-hybrid assay is a robust method to validate MLH3-MLH1 interactions. Co-transform yeast strains with bait (MLH1) and prey (MLH3) plasmids, then screen for interaction using reporter genes (e.g., HIS3 or LacZ). Positive colonies indicate binding, as shown in studies where MLH3 missense mutants retained interaction with MLH1 . For mammalian systems, co-immunoprecipitation (Co-IP) in HEK293T cells (MLH1/MLH3-deficient) transfected with tagged constructs can confirm complex formation .

Q. What experimental approaches determine the subcellular localization of MLH3 fragments (e.g., 135-151)?

  • Methodological Answer : Fluorescent tagging (e.g., GFP/YFP) of MLH3 fragments in MLH1/MLH3-deficient cell lines (e.g., HEK293T) allows visualization via confocal microscopy. Photobleaching assays (FRAP/FLIP) can assess dynamic exchange rates at DNA damage sites, as MLH3 shows reduced mobility at damaged loci compared to undamaged regions . Western blotting with antibodies targeting epitopes near 135-151 (e.g., MLH3 H-2 antibody) ensures fragment-specific detection .

Q. How do researchers validate the expression of MLH3 partial constructs in heterologous systems?

  • Methodological Answer : Transient transfection of MLH3 fragments into MLH1/MLH3-null cells (e.g., HEK293T) followed by Western blotting using antibodies against the N-terminal (e.g., anti-GFP) or C-terminal regions (e.g., MLH3-specific antibodies) confirms expression. Truncated proteins may require epitope mapping to avoid false negatives due to lost antibody-binding sites .

Advanced Research Questions

Q. What functional assays assess the impact of MLH3 mutations (e.g., D523N) on mismatch repair (MMR) and meiosis?

  • Methodological Answer :

  • MMR Activity : Use in vitro repair assays with plasmid substrates containing mismatches. Compare repair efficiency in wild-type vs. mutant MLH3 strains (e.g., yeast mlh3Δ complemented with mutant constructs). Mutations in the endonuclease domain (e.g., D523N) show 6–8-fold higher mutation rates .
  • Meiotic Function : Analyze crossover formation in Mlh3 knockout mice or CRISPR-edited models (e.g., rotifers). Immunofluorescence of meiotic chromosomes (e.g., MLH1/MLH3 foci quantification) reveals defects in chiasmata and recombination nodules .

Q. How can researchers distinguish MLH3’s role in somatic MMR versus meiotic recombination?

  • Methodological Answer :

  • Somatic MMR : Use dominant-negative MLH3 overexpression (e.g., GAL10 promoter-driven in yeast) to disrupt MLH1-PMS1 complexes, leading to hypermutation. Mutants defective in MLH1 binding (e.g., E529K) show reduced interference .
  • Meiotic Recombination : Generate conditional knockouts (e.g., Mlh3 floxed mice crossed with tissue-specific Cre lines) and analyze spermatocyte progression. Transcriptional profiling (e.g., single-cell RNA-seq) can detect apoptosis triggers in mutant germ cells .

Q. What techniques identify MLH3’s interaction partners in distinct DNA repair contexts?

  • Methodological Answer :

  • Affinity Purification-Mass Spectrometry (AP-MS) : Tag MLH3 fragments (e.g., 135-151) and isolate complexes from nuclear extracts of UV-irradiated vs. untreated cells. Compare interactomes to identify context-specific partners (e.g., MSH4/MSH5 in meiosis vs. MSH2/MSH3 in repeat maintenance) .
  • Structural Analysis : Cryo-EM or X-ray crystallography of MLH3-MLH1 heterodimers bound to DNA substrates reveals conformational changes critical for endonuclease activation .

Data Contradiction Analysis

Q. How to reconcile findings that MLH3 mutations (e.g., D523N) retain MLH1 binding but disrupt function?

  • Methodological Answer : While yeast two-hybrid and Co-IP confirm physical interaction, functional assays (e.g., in vitro MMR, meiotic crossover counts) are necessary to assess activity. The D523N mutation likely disrupts conformational changes required for endonuclease activation, not binding. Dominant-negative overexpression experiments further show that stable MLH1-D523N complexes inhibit repair by sequestering MLH1 .

Experimental Design Considerations

  • Controls : Include MLH3-null backgrounds and rescue experiments with wild-type constructs.
  • Antibody Validation : Use multiple antibodies (e.g., anti-MLH3, anti-GFP) to confirm fragment expression and avoid epitope loss artifacts .
  • Model Systems : Combine yeast (for genetic screens) and mammalian models (for meiosis studies) to address functional conservation.

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